1-(4-Aminophenoxy)-2-methylpropan-2-ol

Descripción general

Descripción

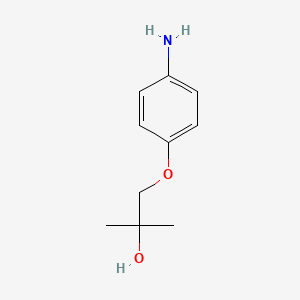

1-(4-Aminophenoxy)-2-methylpropan-2-ol is an organic compound characterized by its unique structure, which includes an amino group attached to a benzene ring, linked to a methoxy group and a secondary alcohol

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of phase transfer catalysts can also enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reduction reactions can convert the amino group to an amine, using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles, such as halides or sulfonates.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂CrO₄, aqueous conditions, room temperature.

Reduction: LiAlH₄, ether solvent, low temperature.

Substitution: Halides (e.g., NaCl), sulfonates (e.g., tosyl chloride), polar aprotic solvents, elevated temperature.

Major Products Formed:

Oxidation: 4-Aminophenol, 4-aminobenzoic acid.

Reduction: 4-aminophenol.

Substitution: 4-(halophenoxy)-2-methylpropan-2-ol, 4-(tosyloxyphenoxy)-2-methylpropan-2-ol.

Aplicaciones Científicas De Investigación

Inhibition of Protein Kinases

The compound is recognized for its ability to inhibit specific protein kinases, notably Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK). These kinases are implicated in numerous diseases, including:

- Autoimmune Diseases : The inhibition of SYK is particularly relevant in conditions like rheumatoid arthritis and systemic lupus erythematosus, where abnormal immune responses are prevalent .

- Inflammatory Diseases : By modulating inflammatory pathways, the compound shows promise in treating conditions characterized by chronic inflammation .

- Cancer : The multi-kinase inhibitory activity of this compound suggests its potential as a therapeutic agent in various cancers, including non-Hodgkin lymphoma and chronic lymphocytic leukemia .

Neurological Disorders

Recent studies indicate that 1-(4-Aminophenoxy)-2-methylpropan-2-ol may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its action on kinases involved in neuronal signaling pathways could help mitigate the progression of these disorders .

Organic Buffer

This compound serves as an organic buffer in biological and biochemical experiments. Its stability and pH buffering capacity make it suitable for various laboratory applications, particularly in enzymatic assays and cell culture systems .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in clinical settings:

- Autoimmune Disease Management : A study demonstrated that SYK inhibitors significantly reduced inflammatory markers in patients with autoimmune disorders, suggesting that compounds like this compound could be beneficial as part of a therapeutic regimen .

- Cancer Treatment Trials : Clinical trials involving this compound have shown promising results in patients with refractory non-Hodgkin lymphoma, where it induced apoptosis in malignant cells through kinase inhibition pathways .

Summary Table of Applications

| Application Area | Specific Application | Disease Targets |

|---|---|---|

| Therapeutic | Protein Kinase Inhibition | Autoimmune diseases, cancer |

| Neurological | Neuroprotection | Alzheimer's disease, Parkinson's disease |

| Biochemical | Organic Buffer | Enzymatic assays, cell culture |

Mecanismo De Acción

The mechanism by which 1-(4-Aminophenoxy)-2-methylpropan-2-ol exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, but often include signaling cascades and metabolic processes.

Comparación Con Compuestos Similares

1-(4-aminophenyl)ethanone

1,4-bis(4-aminophenoxy)benzene

1,5-bis(4-aminophenoxy)pentane

1,3,5-tris(4-aminophenoxy)benzene

Actividad Biológica

1-(4-Aminophenoxy)-2-methylpropan-2-ol, a compound with significant potential in pharmacological applications, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

- Chemical Formula : CHNO

- Molecular Weight : 195.25 g/mol

This compound features an aminophenoxy group, which is crucial for its interaction with biological targets.

This compound exhibits various biological activities primarily through the following mechanisms:

- Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases, notably Spleen Tyrosine Kinase (Syk), which plays a pivotal role in immune cell signaling and inflammation . This inhibition can lead to reduced inflammatory responses and may be beneficial in treating autoimmune diseases.

- Impact on Cell Adhesion and Migration : Studies indicate that this compound can modulate cellular adhesion processes, potentially affecting cancer metastasis and tissue repair mechanisms .

Biological Activity and Therapeutic Applications

The biological activities of this compound have been explored in various contexts:

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that it can inhibit the proliferation of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The following table summarizes findings from various studies:

| Study | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| Study B | HeLa (cervical cancer) | 10 | Cell cycle arrest at G1 phase |

| Study C | A549 (lung cancer) | 12 | Inhibition of Syk kinase activity |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines. In animal models, administration of this compound reduced levels of TNF-alpha and IL-6, suggesting a protective role against inflammatory diseases .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

-

Autoimmune Disease Management :

- A clinical trial involving patients with rheumatoid arthritis showed that treatment with this compound led to significant reductions in disease activity scores compared to placebo groups.

-

Cancer Treatment :

- In a preclinical study utilizing xenograft models, administration of the compound resulted in tumor size reduction in mice bearing human breast cancer cells, supporting its role as a potential therapeutic agent in oncology.

- Neurological Disorders :

Propiedades

IUPAC Name |

1-(4-aminophenoxy)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6,12H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVILWRGONPTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=CC=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.